1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic Acid
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Overview
Description
1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxycarbonyl group attached to the pyrrolidine ring. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .
Preparation Methods
The synthesis of 1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyrrolidine-3-carboxylic acid.
Protection of the Amino Group: The amino group of pyrrolidine-3-carboxylic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of 1-Boc-pyrrolidine-3-carboxylic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ethoxycarbonyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions include the free amine, carboxylic acid, and substituted derivatives.
Scientific Research Applications
1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Peptide Synthesis: The compound is used in peptide synthesis as a protected amino acid derivative.
Medicinal Chemistry: It is employed in the development of novel drug candidates, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is primarily related to its role as a synthetic intermediate. The Boc protecting group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical interactions, including binding to enzymes and receptors. The ethoxycarbonyl group can also be modified to introduce different functional groups, enhancing the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Boc-pyrrolidine-3-carboxylic acid: This compound lacks the ethoxycarbonyl group and is used as an intermediate in peptide synthesis.
1-Boc-3-pyrrolidinone: This compound contains a ketone group instead of the ethoxycarbonyl group and is used in the synthesis of rifabutin-like spirorifamycins.
The uniqueness of this compound lies in its dual protection of the amino and carboxylic acid groups, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-5-19-10(17)13(9(15)16)6-7-14(8-13)11(18)20-12(2,3)4/h5-8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVGCRWEQAVPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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